Cisatracurium-20-methyl Dibenzenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

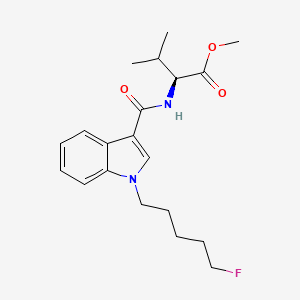

Cisatracurium-20-methyl Dibenzenesulfonate is an impurity of Cisatracurium, an enantiomer of Atracurium Besylate, a neuromuscular blocking agent . It could be used in liver transplant patients with safety .

Molecular Structure Analysis

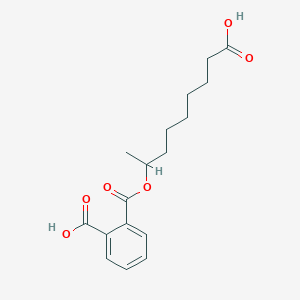

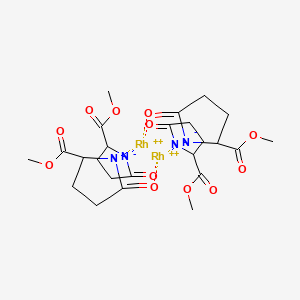

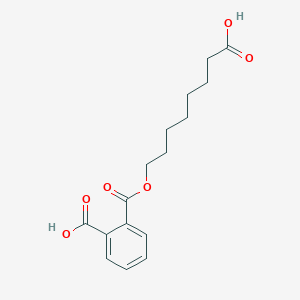

The molecular formula of Cisatracurium-20-methyl Dibenzenesulfonate is C66H84N2O18S2 . Its molecular weight is 1257.5 g/mol . The compound has a complex structure with multiple functional groups, including two quaternary ammonium groups and two benzenesulfonate groups .Mechanism of Action

Cisatracurium, like other neuromuscular blocking drugs (NMBDs), binds to the nicotinic cholinergic receptor at the muscle motor end-plate but cannot induce the conformational change necessary for ion channel opening . No end-plate potential can develop because acetylcholine cannot bind to its receptors .

properties

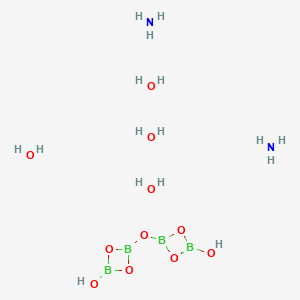

| { "Design of the Synthesis Pathway": "The synthesis pathway for Cisatracurium-20-methyl Dibenzenesulfonate involves the reaction of Cisatracurium besylate with methyl iodide in the presence of a base to form the methylated intermediate. This intermediate is then reacted with dibenzenesulfonate to yield the final product.", "Starting Materials": [ "Cisatracurium besylate", "Methyl iodide", "Base", "Dibenzenesulfonate" ], "Reaction": [ "Step 1: Cisatracurium besylate is dissolved in a suitable solvent.", "Step 2: Methyl iodide is added to the solution, followed by the base.", "Step 3: The reaction mixture is stirred at a suitable temperature for a specific time.", "Step 4: The reaction is quenched with water and extracted with a suitable organic solvent.", "Step 5: The organic layer is washed with water and dried over anhydrous sodium sulfate.", "Step 6: Dibenzenesulfonate is added to the dried organic layer.", "Step 7: The reaction mixture is stirred at a suitable temperature for a specific time.", "Step 8: The reaction mixture is quenched with water and extracted with a suitable organic solvent.", "Step 9: The organic layer is washed with water and dried over anhydrous sodium sulfate.", "Step 10: The crude product is purified by column chromatography to yield Cisatracurium-20-methyl Dibenzenesulfonate." ] } | |

CAS RN |

1193104-85-6 |

Product Name |

Cisatracurium-20-methyl Dibenzenesulfonate |

Molecular Formula |

C₆₆H₈₄N₂O₁₈S₂ |

Molecular Weight |

1257.51 |

synonyms |

(1R,1’R,2R,2’R)-2,2’-((Hexane-1,6-diylbis(oxy))bis(3-oxopropane-3,1-diyl))bis(1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium) Henzenesulfonate; (1R,1’R,2R,2’R)-2,2’-[1,6-Hexanediylbis[oxy(3-oxo-3,1-propanediyl)]]bi |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(3,7-Dimethyloctyl)oxy]carbonyl}benzoate](/img/structure/B1148255.png)

![1-[4-Bromo-2-(hydroxymethyl)phenyl]-4-(dimethylamino)-1-(4-fluorophenyl)butan-1-ol](/img/structure/B1148261.png)